molecular formula C12H13N B1663975 N-Ethyl-1-naphthylamine CAS No. 118-44-5

N-Ethyl-1-naphthylamine

Cat. No. B1663975
CAS RN: 118-44-5
M. Wt: 171.24 g/mol
InChI Key: KDFFXYVOTKKBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-naphthylamine, also known as 1-Naphthalenamine, N-ethyl-, Ethyl-α-naphthylamine, N-Ethyl-α-naphthylamine, 2-(Ethylamino)naphthalene, and ethyl (1-naphthyl)amine , is a chemical compound with the molecular formula C12H13N . It has a molecular weight of 171.2383 . It is a colorless liquid that is insoluble in water but soluble in alcohol and ether .


Molecular Structure Analysis

The molecular structure of N-Ethyl-1-naphthylamine can be represented by the InChI string: InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Ethyl-1-naphthylamine has been used in the characterization of nitrite-dependent genotoxins and tumor promoter-like substances in fermented fish sauce by cross-coupling reaction . It may also be used in the identification of triazenes metabolites in urine by coupling and forming colored azo dyes .


Physical And Chemical Properties Analysis

N-Ethyl-1-naphthylamine is a colorless liquid with a density of 1.1±0.1 g/cm3 . It has a boiling point of 308.7±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol . The flash point is 148.7±14.7 °C . The index of refraction is 1.652 .

Safety And Hazards

N-Ethyl-1-naphthylamine should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-ethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFXYVOTKKBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059473
Record name 1-Naphthalenamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-naphthylamine

CAS RN

118-44-5
Record name N-Ethyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-1-naphthalenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-naphthylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenamine, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl(1-naphthyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYL-1-NAPHTHALENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5859QV29X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

288 parts of α-naphthol, 10 parts of triphenyl phosphite and 100 parts of ethylamine gas are heated for 20 hours at 240° C, whilst stirring. After the mixture has cooled, it is next stirred for 20 minutes at 70° C with 1,000 parts of 2.5 percent strength by weight aqueous sodium hydroxide solution. The organic phase is separated off, washed with 2,000 parts of water at 30° C, again separated off and distilled. 308 parts of N-ethyl-α-naphthylamine boiling at 119° - 120° C/0.1 mm Hg are obtained, corresponding to a yield of 90% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

288 parts of α-naphthol, 10 parts of tributyl phosphite and 110 parts of ethylamine gas are heated for 20 hours at 240° C, whilst stirring. After cooling and letting down the autoclave, the mixture is stirred for 20 minutes with 1,000 parts of 2.5 percent strength by weight aqueous sodium hydroxide solution at 70° C. The organic phase is separated off, washed with 2,000 parts of water at 30° C, separated off and distilled. 290 parts of N-ethyl-α-naphthylamine boiling at 119° - 120° C/0.1 mm Hg are obtained, corresponding to a yield of 85% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-1-naphthylamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-1-naphthylamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-1-naphthylamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-1-naphthylamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-1-naphthylamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-1-naphthylamine

Citations

For This Compound
87
Citations
GF Kolar, J Schlesiger - Chemico-Biological Interactions, 1976 - Elsevier
… N-ethyl-1-naphthylamine (EN). The coloured derivatives of these metabolites, 4-benzeneazo-N-ethyl-1-naphthylamine … -(4-hydroxybenzeneazo)-N-ethyl-1-naphthylamine (4-HO-BAEN) (…
Number of citations: 33 www.sciencedirect.com
V Velich, M Kožený, E Ticha - Collection of Czechoslovak …, 1971 - cccc.uochb.cas.cz
When studying the mechanism and kinetics of oxidation of N-alkyl derivatives of I-naphthylamine (VII) and of 4, 4'-diamino-l, J'-binaphthyl (naphthidine J), we were faced with the …
Number of citations: 3 cccc.uochb.cas.cz
K Golka, S Kopps, HM Prager, S Mende… - Journal of Toxicology …, 2012 - Taylor & Francis
… 19 (Sudan red 7B, N-ethyl-1[[4-(phenylazo)phenyl]azo]-2-naphthylamine) or a mixture of p-phenylazoaniline-N-ethyl-2-naphthylamine and p-phenylazoaniline-N-ethyl-1-naphthylamine…
Number of citations: 37 www.tandfonline.com
B Pignatelli, C Malaveille, M Friesen… - Food and Chemical …, 1987 - Elsevier
… and 4-(p - methylphenylazo)- N- ethyl- 1 naphthylamine were identified on the basis of a … )-N-ethyl1-naphthylamine and 4-(p-methylphenylazo)-N-ethyl1-naphthylamine formed and …
Number of citations: 16 www.sciencedirect.com
B Pignatelli, C Malaveille, M Friesen… - IARC scientific …, 1987 - europepmc.org
… Their formation was detected via azo-coupling with N-ethyl-1-naphthylamine, using spectrophotometric and mass-spectrometric analyses. Our data implicate arene (alkyl) diazonium …
Number of citations: 4 europepmc.org
GF Kolar, M Maurer, M Wildschütte - Cancer letters, 1980 - Elsevier
… The azo derivative was prepared by coupling of 5-diazoimidazole-4-carboxamide with N-ethyl-1-naphthylamine in aqueous ethanol, in analogy with related compounds [ 121. …
Number of citations: 47 www.sciencedirect.com
GF Kolar, J Schlesiger - Chemotherapy: Cancer Chemotherapy II, 1976 - Springer
It is generally accepted that the inhibition of neoplasia by triazenes depends on their conversion into reactive intermediates. The triazenes are dealkylated by the hepatic microsomal …
Number of citations: 7 link.springer.com
AC Bratton, EK Marshall Jr - Journal of Biological Chemistry, 1939 - Elsevier
… N1-dimethylsulfanilamide in urine and blood by coupling the diazotized compound with N-ethyl-1-naphthylamine … N-Ethyl-1-naphthylamine …
Number of citations: 271 www.sciencedirect.com
CS Chen, B Pignatelli, C Malaveille, G Bouvier… - Mutation Research …, 1992 - Elsevier
… This genotoxicity was partly ascribed to the formation of nitrite-derived arene diazonium cations that were characterized by a coupling reaction with N-ethyl-1-naphthylamine and thin-…
Number of citations: 48 www.sciencedirect.com
E LIEBER, S Somasekhara - The Journal of Organic Chemistry, 1960 - ACS Publications
The discovery that the potassium metallation of 1, 1'-dinaphthylamine (I) leads to significant yields of tetra (1-naphthyl)-hydrazine (II) has led to an extended study of the metallation of I …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.